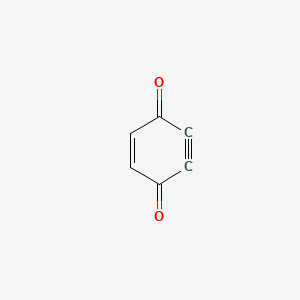
Cyclohex-2-en-5-yne-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-2-en-5-yne-1,4-dione is an organic compound with the molecular formula C6H4O2 It is a derivative of cyclohexene, featuring both an alkyne and a diketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-2-en-5-yne-1,4-dione can be synthesized through several methods. One common approach involves the pyrolysis of appropriate hexahydro-methanonaphthoquinones . This method allows for the preparation of alkyl-substituted derivatives of this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclohex-2-en-5-yne-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into cyclohexane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: A variety of substituted cyclohexene derivatives.
Scientific Research Applications
Cyclohex-2-en-5-yne-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and interaction with biomolecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which cyclohex-2-en-5-yne-1,4-dione and its derivatives exert their effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Apoptosis Induction: Certain derivatives induce apoptosis in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) proteins.
Reactive Oxygen Species (ROS) Formation: The compound can influence the formation of ROS, which play a role in cell signaling and apoptosis.
Comparison with Similar Compounds
Cyclohex-2-en-5-yne-1,4-dione can be compared with other similar compounds, such as:
Cyclohexa-2,5-diene-1,4-dione: This compound shares a similar structure but lacks the alkyne group.
2-Cyclohexene-1,4-dione: Another related compound, differing by the absence of the alkyne group, and used in various chemical syntheses.
Properties
CAS No. |
22818-13-9 |
|---|---|
Molecular Formula |
C6H2O2 |
Molecular Weight |
106.08 g/mol |
IUPAC Name |
cyclohex-2-en-5-yne-1,4-dione |
InChI |
InChI=1S/C6H2O2/c7-5-1-2-6(8)4-3-5/h1-2H |
InChI Key |
YAJJMOFZSMSVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C#CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



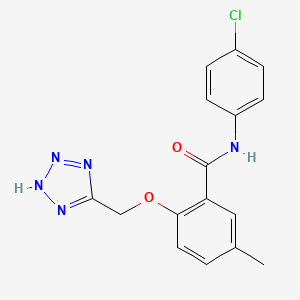
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
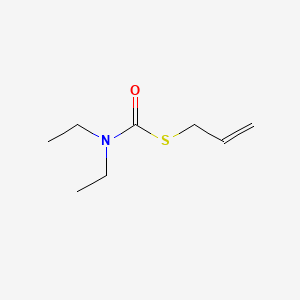
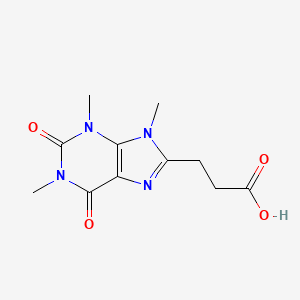
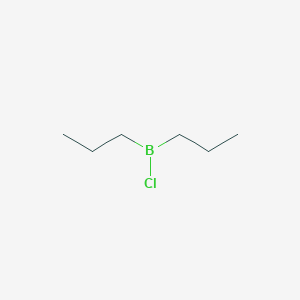
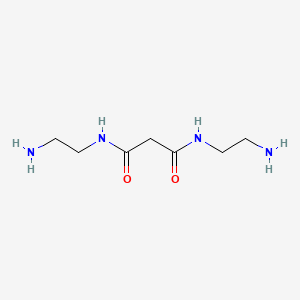



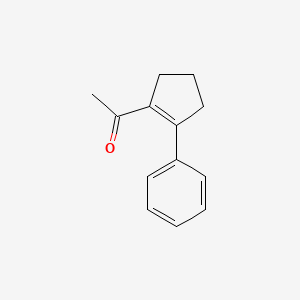
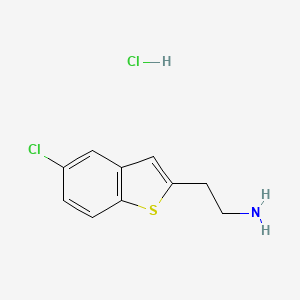
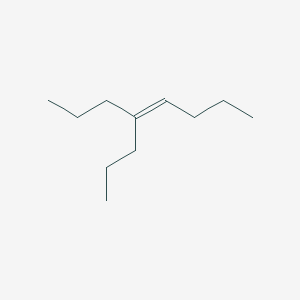
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
